N-propylnaphthalen-1-amine chemical properties
N-propylnaphthalen-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-Propylnaphthalen-1-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-propylnaphthalen-1-amine is a secondary aromatic amine that, while not extensively documented in literature, represents a class of compounds with significant potential in medicinal chemistry and materials science. The naphthalen-1-amine scaffold is a recognized pharmacophore, and its N-alkylation allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and steric profile, which are critical for biological activity. This guide provides a comprehensive technical overview of the predicted and inferred chemical properties of N-propylnaphthalen-1-amine. It covers plausible synthetic routes, expected reactivity, spectroscopic signatures, and potential applications, particularly in the realm of drug discovery. The insights herein are derived from the well-established chemistry of its parent compound, 1-naphthylamine, and general principles of secondary amine synthesis and reactivity.
Structural Elucidation and Core Physicochemical Properties
N-propylnaphthalen-1-amine is characterized by a propyl group attached to the nitrogen atom of a 1-naphthylamine core. This structure imparts both aromatic and aliphatic characteristics to the molecule.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₅N | Based on structural components. |
| Molecular Weight | 185.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light tan solid/liquid | 1-Naphthylamine is a crystalline solid that darkens on exposure to air.[1][2] The propyl group may lower the melting point. Lower aliphatic amines can be liquids at room temperature.[3][4] |
| Boiling Point | > 301 °C | The boiling point is expected to be higher than that of 1-naphthylamine (301 °C)[1][2] due to the increased molecular weight. |
| Melting Point | < 50 °C | The melting point is likely lower than that of 1-naphthylamine (50 °C)[1] as the alkyl substitution can disrupt crystal packing. |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, ether, benzene). | The hydrophobic naphthalene ring and propyl chain dominate, limiting water solubility.[3][5] |
| pKa (of conjugate acid) | ~3.5 - 4.5 | Expected to be similar to or slightly higher than 1-naphthylamine (pKa of 3.92)[2] due to the electron-donating nature of the propyl group. |
| LogP (predicted) | ~3.8 | Calculated based on the structure; higher than 1-naphthylamine (LogP = 2.25)[6] indicating increased lipophilicity. |
Synthesis of N-Propylnaphthalen-1-amine: Methodologies and Mechanistic Insights
The synthesis of N-propylnaphthalen-1-amine can be approached through two primary, reliable methods: direct N-alkylation of 1-naphthylamine or reductive amination of 1-naphthaldehyde.
Method 1: N-Alkylation of 1-Naphthylamine
This is a classical approach for forming C-N bonds. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt, as the secondary amine product is often more nucleophilic than the starting primary amine.[7][8]
Protocol: Synthesis via N-Alkylation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-naphthylamine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the mixture. The base is crucial for neutralizing the acid byproduct of the reaction.
-
Addition of Alkylating Agent: Slowly add 1-bromopropane or 1-iodopropane (1.0-1.2 eq.) to the stirred suspension. Using a slight excess of the amine can help to minimize dialkylation.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired secondary amine from unreacted starting material and any dialkylated product.
Method 2: Reductive Amination
Reductive amination is often the preferred method for the clean synthesis of secondary amines, as it avoids the issue of over-alkylation.[9][10] The process involves the initial formation of an imine from 1-naphthaldehyde and propylamine, which is then reduced in situ to the target amine.
Protocol: Synthesis via Reductive Amination
-
Imine Formation: Dissolve 1-naphthaldehyde (1.0 eq.) and propylamine (1.1 eq.) in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: To the solution containing the in situ-formed imine, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.[10] These reagents are selective for the imine in the presence of the aldehyde.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
Caption: Synthetic routes to N-propylnaphthalen-1-amine.
Reactivity Profile
The reactivity of N-propylnaphthalen-1-amine is dictated by the secondary amine functionality and the aromatic naphthalene ring.
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Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form ammonium salts. It can also undergo further alkylation or acylation reactions at the nitrogen atom.
-
Aromatic Ring Reactivity: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. In the case of 1-naphthylamine, electrophilic substitution, such as diazo coupling, primarily occurs at the 4-position (para to the amino group).[11] Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation on N-propylnaphthalen-1-amine are expected to yield predominantly the 4-substituted product. The N-propyl group, being weakly electron-donating, will have a minimal electronic effect on the regioselectivity but will provide steric hindrance.
-
Oxidation: Aromatic amines are susceptible to oxidation, and N-propylnaphthalen-1-amine will likely turn brown or reddish upon exposure to air and light, similar to 1-naphthylamine.[1][6] Strong oxidizing agents can convert it to quinone-like structures.[1]
Caption: General experimental workflow for synthesis and characterization.
Predicted Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹, typical for a secondary amine.
-
C-H Stretch (Aromatic): Peaks will appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will appear just below 3000 cm⁻¹ for the propyl group.
-
C=C Stretch (Aromatic): Strong absorptions in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: Will be observed in the fingerprint region, typically around 1250-1350 cm⁻¹.
-
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A complex multiplet pattern between 7.0 and 8.5 ppm, corresponding to the seven protons on the naphthalene ring.
-
N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between 3.0 and 5.0 ppm.
-
Aliphatic Protons (Propyl Group):
-
-N -CH₂- (α-protons): A triplet around 3.1-3.3 ppm.
-
-CH₂-CH₂ - (β-protons): A sextet around 1.6-1.8 ppm.
-
-CH₃ (γ-protons): A triplet around 0.9-1.0 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the range of 110-150 ppm.
-
Aliphatic Carbons (Propyl Group):
-
-N -CH₂- (α-carbon): ~45-50 ppm.
-
-CH₂-CH₂ - (β-carbon): ~20-25 ppm.
-
-CH₃ (γ-carbon): ~10-15 ppm.
-
-
-
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 185.
-
Major Fragmentation: The most significant fragmentation would be the alpha-cleavage (loss of an ethyl radical) to form a resonance-stabilized cation at m/z = 156. Another possible fragmentation is the loss of the propyl group to give a fragment at m/z = 142.
-
Applications in Drug Discovery
The naphthalene scaffold is a versatile platform in medicinal chemistry, with derivatives showing a wide array of biological activities.[12] Naphthalene-based molecules have been developed as anticancer, antimicrobial, and anti-inflammatory agents.
The introduction of an N-propyl group serves several key purposes in drug design:
-
Modulation of Lipophilicity: The propyl group significantly increases the lipophilicity (LogP) of the molecule compared to 1-naphthylamine. This can enhance membrane permeability and influence the pharmacokinetic profile of a potential drug candidate.
-
Steric Interactions: The alkyl chain can probe binding pockets of target proteins, potentially leading to enhanced potency or selectivity.
-
Basicity Tuning: The electron-donating nature of the propyl group can subtly modulate the basicity of the amine, which can be critical for salt formation and interaction with biological targets.
Safety and Handling
While specific toxicological data for N-propylnaphthalen-1-amine is not available, its handling should be guided by the known hazards of its parent compound, 1-naphthylamine. 1-Naphthylamine is a suspected carcinogen and is toxic.[6][13][14] The isomeric 2-naphthylamine is a known human bladder carcinogen.[15][16][17][18]
-
General Precautions: Handle with extreme caution in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exposure Routes: Avoid inhalation, ingestion, and skin contact.[13] Naphthylamines can be absorbed through the skin.
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Health Hazards: May cause skin and eye irritation. High-level exposure to aromatic amines can lead to methemoglobinemia, characterized by headache, dizziness, and cyanosis.[14] Chronic exposure may pose a carcinogenic risk.
Conclusion
N-propylnaphthalen-1-amine is a molecule of interest that combines the rich chemical and pharmacological potential of the naphthalen-1-amine scaffold with the modulating effects of an N-alkyl substituent. Although detailed experimental data for this specific compound is limited, its chemical properties can be reliably predicted based on established principles of organic chemistry. The synthetic routes are straightforward, with reductive amination being the method of choice for a clean and efficient synthesis. Its reactivity is dominated by the nucleophilic secondary amine and the activated aromatic ring. The insights provided in this guide offer a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of N-propylnaphthalen-1-amine and related compounds in drug discovery and materials science, with a strong emphasis on cautious handling due to inferred toxicity.
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